N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
Description
This compound is a structurally complex molecule featuring a 1,3-oxazolidine core substituted with a 4-fluorobenzenesulfonyl group and an ethanediamide linker connecting to a 3-(1H-imidazol-1-yl)propyl moiety. Its synthesis likely involves multi-step reactions, including sulfonylation of the oxazolidine ring and coupling of the imidazole-containing side chain via amide bonds.
Properties
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O5S/c19-14-2-4-15(5-3-14)30(27,28)24-10-11-29-16(24)12-22-18(26)17(25)21-6-1-8-23-9-7-20-13-23/h2-5,7,9,13,16H,1,6,8,10-12H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHFLUPKIDICTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazolidin-2-yl intermediate, followed by the introduction of the fluorobenzenesulfonyl group. The final step involves the coupling of the imidazole moiety with the ethanediamide backbone under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The fluorobenzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzenesulfonyl group can form strong interactions with active sites, while the imidazole moiety can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonyl-Oxazolidine Moieties
Compounds sharing the sulfonyl-oxazolidine scaffold (e.g., ’s derivatives [4–15]) exhibit key differences:
- Substituent Variations : Unlike the target compound, derivatives in feature triazole-thione cores and halogenated phenyl groups (e.g., 2,4-difluorophenyl) instead of imidazole-propyl-ethanediamide chains. These modifications alter solubility and binding affinities.
- Tautomerism : highlights tautomeric equilibria (thione vs. thiol forms) in triazole derivatives, which influence reactivity. The target compound’s oxazolidine-imidazole structure avoids such tautomerism, enhancing stability .
Imidazole-Containing Derivatives
Compounds in and incorporate imidazole or imidazolidin-ylidene motifs but differ in core scaffolds:
- : Derivatives like 4-chloro-5-methylbenzenesulfonamides with triazinyl-methylthio groups lack the ethanediamide linker and oxazolidine ring. Their biological activity is driven by sulfonamide-triazine interactions, contrasting with the target’s dual sulfonyl/imidazole pharmacophores .
- : Chromen-pyrimidine hybrids (e.g., Example 53) include fluorophenyl and sulfonamide groups but prioritize kinase inhibition via planar aromatic systems. The target’s oxazolidine-imidazole scaffold may favor non-kinase targets (e.g., enzymes requiring flexible binding) .
Functional Group Impact
- Fluorine Substitution: The 4-fluorobenzenesulfonyl group in the target compound mirrors fluorine’s role in and derivatives, enhancing lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogues.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectral Data Comparison
Research Findings and Implications
- Stability : Lack of tautomerism (vs. ’s triazoles) and fluorine substitution enhance shelf-life and in vivo stability, critical for therapeutic applications .
Biological Activity
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including an oxazolidin ring and a sulfonamide group, which are known for their diverse biological effects, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 465.5 g/mol. The presence of functional groups such as the fluorobenzenesulfonyl and imidazole moieties suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H25FN4O5S |
| Molecular Weight | 465.5 g/mol |
| Solubility | Likely soluble in polar solvents due to hydrogen bonding capabilities |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in target cells. The oxazolidin ring may influence protein synthesis, while the imidazole group can participate in enzyme inhibition through coordination with metal ions or hydrogen bonding. The sulfonamide group is known to mimic p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus exhibiting antibacterial properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, sulfonamides have been shown to inhibit the growth of various bacterial strains by interfering with folate metabolism.
Anticancer Activity
Studies suggest that the oxazolidine derivatives can act as anticancer agents by inducing apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways that regulate cell survival and proliferation.
Case Studies and Research Findings
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various oxazolidine derivatives against resistant strains of Staphylococcus aureus. The results indicated that compounds with similar structural features to our target compound showed Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL, demonstrating promising antibacterial properties.
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that certain derivatives exhibited IC50 values below 10 µM, suggesting potent anticancer activity. Mechanistic studies indicated that these compounds induce cell cycle arrest at the G2/M phase and promote apoptosis through caspase activation.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound, particularly in controlling stereochemistry and functional group compatibility?
- Methodological Answer : The synthesis involves sequential reactions requiring precise control of solvents, catalysts, and intermediates. For example:
- Step 1 : Use 4-fluorobenzenesulfonyl chloride as a starting material for oxazolidinone ring formation under mild acidic conditions (e.g., DCM with triethylamine) to avoid side reactions .
- Step 2 : Introduce the imidazole-propyl moiety via nucleophilic substitution, ensuring anhydrous conditions (e.g., DMF with K₂CO₃) to preserve reactive intermediates .
- Step 3 : Final coupling of ethanediamide groups using carbodiimide-based reagents (e.g., EDC/HOBt) to minimize racemization .
- Critical Parameters : Monitor reaction progress via TLC and adjust stoichiometry based on intermediate purity (≥95% by HPLC).
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Key Techniques :
- NMR : Use - and -NMR to confirm sulfonyl, oxazolidinone, and imidazole protons. For example, the oxazolidinone methylene group typically resonates at δ 3.8–4.2 ppm .
- IR : Validate carbonyl (C=O, ~1680 cm) and sulfonyl (S=O, ~1350 cm) stretches .
- HPLC-MS : Employ reverse-phase C18 columns (ACN/water gradient) with ESI-MS to detect molecular ions (e.g., [M+H]) and quantify impurities (<2%) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Screening Strategies :
- Antimicrobial Activity : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .
- Enzyme Inhibition : Test against human carbonic anhydrase IX (a cancer target) via stopped-flow CO₂ hydration assays, noting IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental binding affinity data for this compound’s interaction with biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR kinase). Focus on key residues (e.g., Lys721 for hydrogen bonding with the sulfonyl group) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Compare RMSD values (<2 Å) between replicates to validate docking poses .
Q. What strategies mitigate challenges in structure-activity relationship (SAR) studies caused by the compound’s conformational flexibility?
- Solutions :
- Constrained Analogues : Synthesize derivatives with rigidified oxazolidinone rings (e.g., spirocyclic variants) to reduce entropy penalties during binding .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical features (e.g., sulfonyl as a hydrogen bond acceptor, imidazole as a hydrophobic anchor) .
Q. How can researchers address discrepancies in cytotoxicity data across different cell lines?
- Experimental Design :
- Panel Testing : Screen against NCI-60 cell lines, normalizing data to account for metabolic activity (e.g., MTT assay) and efflux pump expression (e.g., P-gp inhibitors) .
- Mechanistic Studies : Perform RNA-seq on responsive vs. resistant cells to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected splitting patterns for the oxazolidinone methylene protons?
- Root Cause : Dynamic rotational barriers around the sulfonyl-oxazolidinone bond can cause diastereotopic splitting.
- Resolution :
- Variable Temperature NMR : Conduct experiments at 25°C and −40°C. If splitting persists, confirm diastereomer formation via chiral HPLC .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., CCDC deposition) .
Q. How to reconcile conflicting logP values from experimental (e.g., shake-flask) vs. computational predictions?
- Troubleshooting :
- Experimental Replicates : Measure logP in triplicate using octanol/water partitioning, accounting for pH-dependent ionization of the imidazole .
- Software Calibration : Adjust atomic contribution parameters in ACD/Labs or MarvinSuite to better align with empirical data .
Key Recommendations for Researchers
- Prioritize chiral resolution early in synthesis to avoid downstream SAR ambiguities.
- Validate computational models with crystallographic data to resolve mechanistic uncertainties.
- Use isotopic labeling (e.g., -NMR) to track metabolic stability in pharmacokinetic studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
